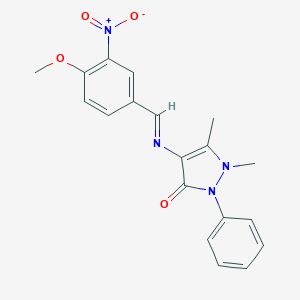![molecular formula C25H25NO4 B413175 Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B413175.png)
Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of molecular sieves and sonication, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism by which Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
What sets Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C25H25NO4 |
|---|---|
Molekulargewicht |
403.5g/mol |
IUPAC-Name |
methyl 2-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-20(26-16)9-6-10-21(24)27)18-11-13-19(14-12-18)30-15-17-7-4-3-5-8-17/h3-5,7-8,11-14,23,26H,6,9-10,15H2,1-2H3 |
InChI-Schlüssel |
AUSYSTQKLQJNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dichloro-1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B413093.png)
![2,2-Dimethyl-5-[3-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413095.png)
![4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413096.png)
![5-chloro-4-[({4'-nitro[1,1'-biphenyl]-4-yl}imino)methyl]-3-methyl-1-phenyl-1H-pyrazole](/img/structure/B413098.png)
![5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B413102.png)
![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B413106.png)
![2-[(Benzoylamino)methyl]-4,6-dimethylphenyl 2,4-dichlorobenzoate](/img/structure/B413107.png)
![5-(2,4-dichlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B413108.png)
![Phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B413109.png)
![5-[(5-{2-Chloro-5-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413111.png)
![1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B413112.png)

![N-[1-({2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B413116.png)

